(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar structures involves reactions with various primary amines . The synthesis of 4-amino-5- (4-chlorophenyl)-2- [ (5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3 H -1,2,4-triazol-3-one was performed starting from 4-Amino-5- (4-chlorophenyl)-2,4-dihydro-3 H -1,2,4-triazol-3-one by four steps .Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-Cyclopropyl-1H-1,2,4-triazole, has been analyzed . 1,2,3-Triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, mercapto-substituted 1,2,4-triazoles play an important role in chemopreventive and chemotherapeutic effects on cancer .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, 3-Cyclopropyl-1H-1,2,4-triazole has a molecular weight of 109.13 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 1 .Scientific Research Applications
Synthesis Techniques
Researchers have been exploring efficient synthesis techniques for compounds containing furan and triazole units due to their significance in pharmaceuticals and materials science. For example, Damavandi et al. (2012) developed a novel, catalyst-free, one-pot synthesis method for polysubstituted furans, demonstrating the importance of such compounds in chemical synthesis and the ongoing efforts to improve their accessibility through innovative approaches Damavandi, S., Sandaroos, R., & Pashirzad, M. (2012). This work underscores the scientific community's interest in methods to synthesize complex molecules efficiently.
Anticancer and Antimicrobial Properties
The exploration of furan- and triazole-containing compounds for their biological activities is a significant area of research. Katariya et al. (2021) synthesized new oxazole clubbed pyridyl-pyrazolines with potent anticancer and antimicrobial activities, highlighting the therapeutic potential of these compounds Katariya, K. D., Vennapu, D. R., & Shah, S. (2021). Their findings suggest that compounds with structural similarities to "(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone" may also possess significant biological activities, warranting further investigation.
Corrosion Inhibition
The potential of triazole derivatives in industrial applications, such as corrosion inhibition, has been demonstrated by Ma et al. (2017). They found that triazole derivatives effectively inhibit corrosion in mild steel within acidic environments Ma, Q., Qi, S., He, X., Tang, Y., & Lu, G. (2017). This research suggests the versatility of triazole-containing compounds, including those structurally related to "this compound," in various applications beyond biomedicine.
Molecular Docking and Drug Design
The compound's relevance extends into drug design, where its structural motifs are utilized in the development of new therapeutic agents. For instance, Gong et al. (2017) conducted a study on triazole derivatives as human dihydroorotate dehydrogenase inhibitors, providing insights into their structure-activity relationships and highlighting the role of these compounds in the design of new drugs Gong, Y., Liu, L., Qi, T., Li, H., Zhu, L., & Zhao, Z. (2017). This example illustrates the importance of triazole and furan derivatives in medicinal chemistry research, offering a foundation for the development of novel pharmaceuticals.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-4-6-20-9-11)17-5-3-12(7-17)18-8-13(15-16-18)10-1-2-10/h4,6,8-10,12H,1-3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDDITWFMDMIFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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